molecular formula C5H14Cl2N2O2 B13548109 (2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride

(2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride

Cat. No.: B13548109
M. Wt: 205.08 g/mol
InChI Key: WYIDQUNSQNODLQ-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is a derivative of amino acids and is known for its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride typically involves the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .

Properties

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

IUPAC Name

(2S)-3-amino-2-(dimethylamino)propanoic acid;dihydrochloride

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)4(3-6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

WYIDQUNSQNODLQ-FHNDMYTFSA-N

Isomeric SMILES

CN(C)[C@@H](CN)C(=O)O.Cl.Cl

Canonical SMILES

CN(C)C(CN)C(=O)O.Cl.Cl

Origin of Product

United States

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